![molecular formula C9H5ClF6O2S B1274926 [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 400770-85-6](/img/structure/B1274926.png)

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

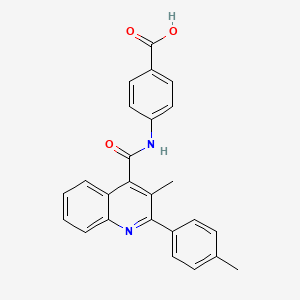

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H5ClF6O2S . It has a molecular weight of 326.64 g/mol . The compound is also known by several synonyms, including MFCD01862555 and (3,5-BIS(TRIFLUOROMETHYL)PHENYL)METHANESULFONYL CHLORIDE .

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 . The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl .

Physical And Chemical Properties Analysis

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” has a molecular weight of 326.64 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a topological polar surface area of 42.5 Ų , suggesting its polarity. It has a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Enantiomerically Enriched Alcohols

This compound is utilized in the asymmetric production of enantiomerically enriched alcohols, which are crucial intermediates in pharmaceutical synthesis. For instance, the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) is versatile in synthesizing NK1 antagonists and lipid-lowering agents .

Whole-Cell Biocatalysis

In a study, the use of whole-cell catalysts in a micro-aerobic medium system containing deep-eutectic solvents showed high efficiency in producing (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This demonstrates the compound’s potential in biocatalytic processes, particularly under oxygen-deficient conditions .

Organocatalysis

The [3,5-bis(trifluoromethyl)phenyl] motif is extensively used in H-bond catalysts. It’s a key component in Schreiner’s thiourea, which is a privileged motif for catalyst development in organic transformations .

Solvent Extraction of Cations

The related compound, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, is used as a lipophilic additive for the solvent extraction of cations. This application is vital in the development of solvent polymeric membrane electrodes and optodes .

Anionic Phase-Transfer Catalysis

Due to its lipophilic nature, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate serves as an anionic phase-transfer catalyst. This is particularly useful in reactions where transferring an anion between different phases is required .

Enhancement of Catalytic Efficiency

The compound is involved in strategies that alter the respiratory pattern of whole-cell biocatalysts. This is significant for enhancing the catalytic efficiency of whole-cell-mediated reductions, providing valuable insights for the development of whole-cell catalysis .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .

Mode of Action

It’s known that the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ chemical properties.

Biochemical Pathways

Compounds with similar structures have been used in promoting organic transformations, suggesting that they may affect various biochemical pathways .

Result of Action

It’s known that compounds with similar structures have been used in promoting organic transformations , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that similar compounds can detonate on loss of solvent contact or upon moderate heating , suggesting that the compound’s action may be influenced by environmental conditions such as temperature and solvent presence.

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFBEQKESGDJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395675 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400770-85-6 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)